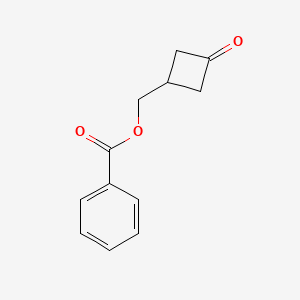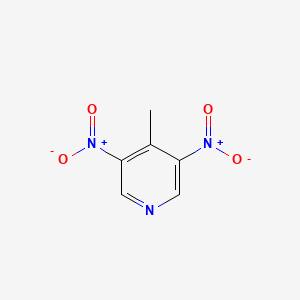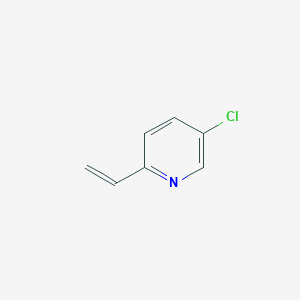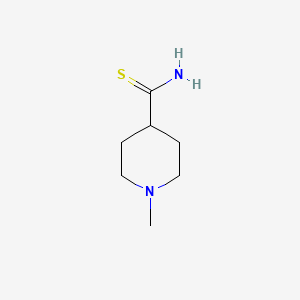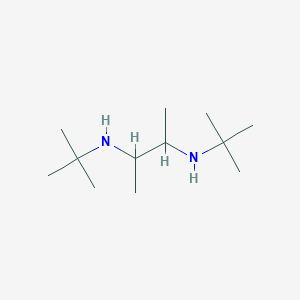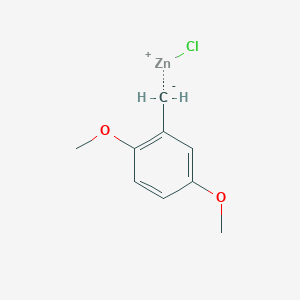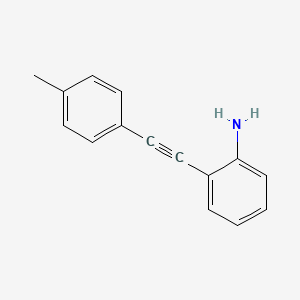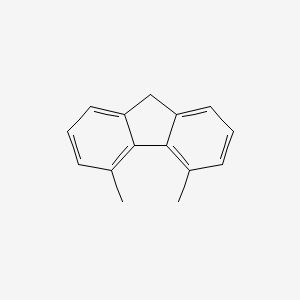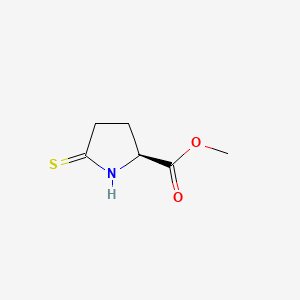
2-Bromo-1-(pyrimidin-5-yl)ethanone
Descripción general
Descripción
“2-Bromo-1-(pyrimidin-5-yl)ethanone” is a chemical compound with the molecular formula C6H5BrN2O. It has an average mass of 201.021 Da and a monoisotopic mass of 199.958511 Da .
Synthesis Analysis
The synthesis of compounds similar to “2-Bromo-1-(pyrimidin-5-yl)ethanone” has been reported in the literature . For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole was synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-(pyrimidin-5-yl)ethanone” include a density of 2.0±0.1 g/cm3, a boiling point of 364.3±48.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.0±3.0 kJ/mol and a flash point of 174.1±29.6 °C .Aplicaciones Científicas De Investigación
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . “2-Bromo-1-(pyrimidin-5-yl)ethanone” could potentially be used in the synthesis of these imidazole containing compounds.
Development of New Drugs
Imidazole has become an important synthon in the development of new drugs . Given its broad range of chemical and biological properties, “2-Bromo-1-(pyrimidin-5-yl)ethanone” could be used as a starting material in the synthesis of new drug molecules.
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . “2-Bromo-1-(pyrimidin-5-yl)ethanone” could potentially be used in the synthesis of these indole derivatives.
Material Science
The compound could potentially be used in material science research, given the diverse properties of pyrimidine derivatives .
Chemical Synthesis
“2-Bromo-1-(pyrimidin-5-yl)ethanone” could be used in various chemical synthesis processes, given the reactivity of the bromo and keto groups .
Chromatography
Given the polar nature of the compound, it could potentially be used in chromatography as a stationary phase or as a component of the mobile phase .
Direcciones Futuras
The future directions for “2-Bromo-1-(pyrimidin-5-yl)ethanone” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by similar compounds, it may be of interest to investigate its potential applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to interact with a broad range of targets due to their diverse chemical and biological properties .
Mode of Action
It’s worth noting that similar compounds have been reported to show a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest a complex interaction with multiple targets, leading to various changes at the cellular level.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
It’s worth noting that the compound’s solubility in polar solvents could potentially influence its bioavailability .
Result of Action
The wide range of biological activities exhibited by similar compounds suggests that the compound could have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-bromo-1-pyrimidin-5-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAIWSTYYPAPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574033 | |
| Record name | 2-Bromo-1-(pyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(pyrimidin-5-yl)ethanone | |
CAS RN |
58004-79-8 | |
| Record name | 2-Bromo-1-(5-pyrimidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58004-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(pyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


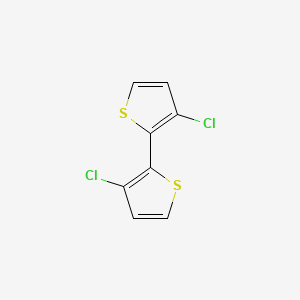
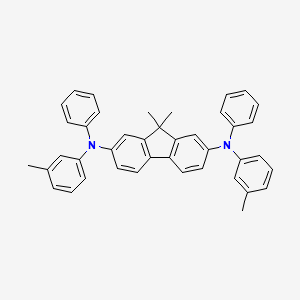
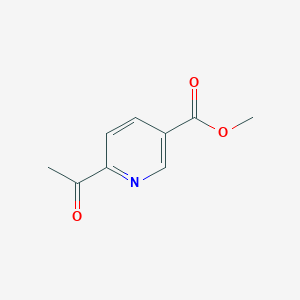
![2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene](/img/structure/B1601902.png)
